REACTION_CXSMILES
|
O=P(Cl)(Cl)[Cl:3].[Cl:6][C:7]1[CH:8]=[N:9][CH:10]=[C:11]([Cl:27])[C:12]=1[CH2:13][C:14]1[C:23]2[C:18](=[CH:19][C:20]([O:24][CH3:25])=[CH:21][CH:22]=2)[C:17](=O)[NH:16][N:15]=1>C(#N)C>[Cl:3][C:17]1[C:18]2[C:23](=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[CH:19]=2)[C:14]([CH2:13][C:12]2[C:7]([Cl:6])=[CH:8][N:9]=[CH:10][C:11]=2[Cl:27])=[N:15][N:16]=1
|
Name
|
|
Quantity
|
22.2 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
4-(3,5-dichloro-pyridin-4-ylmethyl)-7-methoxy-2H-phthalazin-1-one
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1CC1=NNC(C2=CC(=CC=C12)OC)=O)Cl
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CONCENTRATION
|
Details
|
After 3 hours the solution was concentrated
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN=C(C2=CC=C(C=C12)OC)CC1=C(C=NC=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 110.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |